
(E)-3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C19H17ClN4O3 and its molecular weight is 384.82. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound (E)-3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide, and related derivatives, have been synthesized and characterized through various spectroscopic methods. These compounds are studied for their potential applications in scientific research, particularly in biological and materials science contexts. For instance, derivatives of this compound have been synthesized and analyzed through FT-IR, NMR, ESI-MS, and X-ray diffraction techniques to understand their molecular structure and reactivity in different phases (Karrouchi et al., 2020) (Karrouchi et al., 2020).
Molecular Docking and Biological Applications
Molecular docking studies have been conducted to evaluate the potential biological activities of these compounds. These studies help in understanding how these compounds interact with biological targets, which is crucial for designing drugs with specific actions. For example, some derivatives have shown promise as anti-diabetic agents, indicating their potential use in treating diabetes through the inhibition of specific proteins involved in the disease process (Karrouchi et al., 2021) (Karrouchi et al., 2021).
Antimicrobial and Antifungal Activity
These compounds have also been evaluated for their antimicrobial and antifungal activities. Research has shown that some derivatives exhibit significant activity against various pathogens, highlighting their potential as antimicrobial and antifungal agents. This is particularly relevant in the search for new treatments for infections resistant to current medications (Ningaiah et al., 2014) (Ningaiah et al., 2014).
Corrosion Inhibition
Apart from biological applications, these compounds have been studied for their ability to inhibit corrosion, making them of interest in materials science. They have shown efficacy in protecting metals against corrosion in acidic environments, suggesting potential applications in industrial settings to extend the life of metal components (Paul et al., 2020) (Paul et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves the condensation of 4-chlorophenylhydrazine with 3,4-dimethoxybenzaldehyde to form the corresponding Schiff base, which is then reacted with ethyl acetoacetate to form the pyrazole ring. The resulting pyrazole compound is then reacted with hydrazine hydrate to form the carbohydrazide derivative. Finally, the carbohydrazide derivative is reacted with (E)-3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide to form the desired compound.", "Starting Materials": [ "4-chlorophenylhydrazine", "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "(E)-3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide" ], "Reaction": [ "Step 1: Condensation of 4-chlorophenylhydrazine with 3,4-dimethoxybenzaldehyde to form the corresponding Schiff base.", "Step 2: Reaction of the Schiff base with ethyl acetoacetate to form the pyrazole ring.", "Step 3: Reaction of the resulting pyrazole compound with hydrazine hydrate to form the carbohydrazide derivative.", "Step 4: Reaction of the carbohydrazide derivative with (E)-3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide to form the desired compound." ] } | |
Numéro CAS |
1393587-68-2 |
Nom du produit |
(E)-3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide |
Formule moléculaire |
C19H17ClN4O3 |
Poids moléculaire |
384.82 |
Nom IUPAC |
3-(4-chlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17ClN4O3/c1-26-17-8-3-12(9-18(17)27-2)11-21-24-19(25)16-10-15(22-23-16)13-4-6-14(20)7-5-13/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-11+ |
Clé InChI |
NKECWCMPZSQSAV-SRZZPIQSSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-fluoro-4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2477936.png)
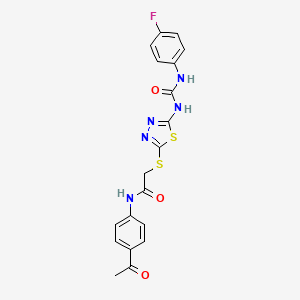
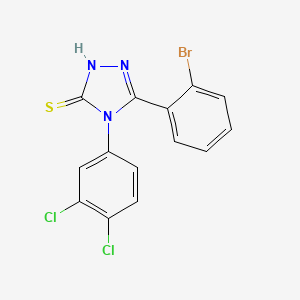
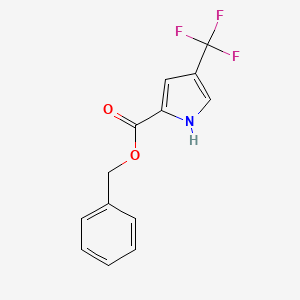

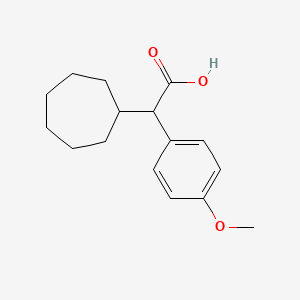
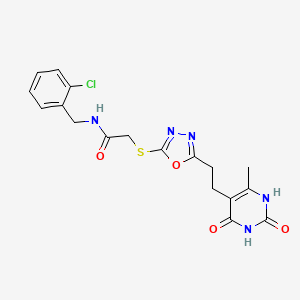
![N-(3-chlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2477948.png)


![3-(3-Bromo-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2477954.png)
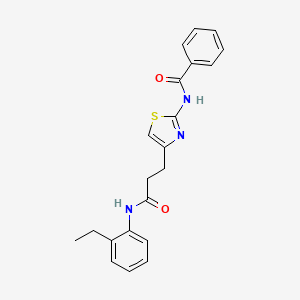
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2477958.png)
![1-[(4-Bromophenyl)sulfonyl]-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2477959.png)